molecular formula C8H10O4 B3428001 3,4,5,6-Tetrahydrophthalic acid CAS No. 635-08-5

3,4,5,6-Tetrahydrophthalic acid

Cat. No.: B3428001
CAS No.: 635-08-5
M. Wt: 170.16 g/mol
InChI Key: UFDHBDMSHIXOKF-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydrophthalic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of phthalic acid and is characterized by the presence of a cyclohexene ring with two carboxylic acid groups. This compound is known for its applications in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrahydrophthalic acid can be synthesized through the hydrogenation of phthalic anhydride. The process involves the use of a catalyst, typically palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows: [ \text{C}_8\text{H}_4\text{O}_3 + 2\text{H}_2 \rightarrow \text{C}_8\text{H}_8\text{O}_3 ]

Industrial Production Methods: In industrial settings, this compound is often produced via the Diels-Alder reaction between maleic anhydride and butadiene, followed by hydrolysis of the resulting anhydride. This method is favored due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form tetrahydrophthalic anhydride.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as phthalic acid.

    Reduction: Tetrahydrophthalic anhydride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5,6-Tetrahydrophthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of resins, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydrophthalic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Phthalic acid: Similar in structure but lacks the cyclohexene ring.

    Maleic acid: Contains a similar carboxylic acid functionality but differs in the overall structure.

    Succinic acid: Another dicarboxylic acid with a simpler structure.

Uniqueness: 3,4,5,6-Tetrahydrophthalic acid is unique due to its cyclohexene ring structure, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids. This uniqueness makes it valuable in specific industrial and research applications.

Properties

IUPAC Name

cyclohexene-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDHBDMSHIXOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921878
Record name Cyclohex-1-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-08-5, 29965-78-4, 115959-69-8
Record name 1-Cyclohexene-1,2-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6-Tetrahydrophthalic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene-1,2-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohex-1-ene-1,2-dicarboxylic acid
Source EPA DSSTox
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Record name 3,4,5,6-tetrahydrophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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